molecular formula C17H17NO2 B6370637 3-(3-Pyrrolidinylcarbonylphenyl)phenol CAS No. 1261944-77-7

3-(3-Pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6370637
CAS No.: 1261944-77-7
M. Wt: 267.32 g/mol
InChI Key: GPDYJASMYNJCKT-UHFFFAOYSA-N
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Description

3-(3-Pyrrolidinylcarbonylphenyl)phenol is a phenolic compound featuring a pyrrolidinylcarbonyl group attached to a phenyl ring, which is further linked to a phenol moiety. The phenol group enables typical O–H interactions, while the pyrrolidinylcarbonyl moiety may participate in secondary bonding or act as a hydrogen bond acceptor.

Properties

IUPAC Name

[3-(3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)18-9-1-2-10-18/h3-8,11-12,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDYJASMYNJCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683636
Record name (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-77-7
Record name (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrrolidinylcarbonylphenyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(3-Pyrrolidinylcarbonylphenyl)phenol with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hydrogen Bonding Notable Physical Properties
This compound C17H17NO2 279.33 Pyrrolidinylcarbonyl, phenol O–H⋯O/N (predicted) N/A (extrapolated)
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol C18H19NO2 281.35 Methyl, pyrrolidinylcarbonyl Likely O–H⋯O Molar mass: 281.35 g/mol
3-(Diethylamino)phenol C10H15NO 165.23 Diethylamino O–H⋯N (crystallized) Planar C8NO unit; no π-π stacking
3-[4-(Trifluoromethyl)phenyl]-3-pyrrolidinol C11H12F3NO 231.21 Trifluoromethyl, pyrrolidinol O–H⋯O Density: 1.299 g/cm³; pKa: ~13.65
3-(3-Butyl-1-methylpyrrolidin-3-yl)phenol C15H23NO 233.35 Butyl, methylpyrrolidine Likely O–H⋯N CAS 1505-39-1; no π-π interactions

Key Observations:

  • Electronic Effects: The trifluoromethyl group in 3-[4-(Trifluoromethyl)phenyl]-3-pyrrolidinol introduces strong electron-withdrawing effects, lowering pKa (predicted 13.65) compared to unsubstituted phenol (~10) .
  • Hydrogen Bonding: While 3-(diethylamino)phenol forms O–H⋯N bonds with amino groups , the pyrrolidinylcarbonyl group in the target compound may favor O–H⋯O interactions with carbonyl oxygen atoms, similar to N-(3-hydroxyphenyl)succinimide .

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